Methyllycaconitine

Vue d'ensemble

Description

La mélittine est un peptide basique composé de 26 acides aminés et constitue le principal composant du venin d'abeille. Elle est connue pour sa capacité à provoquer de la douleur et une destruction tissulaire chez les intrus qui menacent une ruche. La mélittine n'est pas seulement exprimée dans la glande à venin des abeilles mellifères, mais aussi dans d'autres tissus lorsqu'ils sont infectés par des agents pathogènes .

Méthodes De Préparation

La mélittine peut être synthétisée par différentes méthodes, notamment la conjugaison chimique et la recombinaison génétique. Une méthode courante consiste en l'auto-assemblage de la mélittine avec de l'acide succinique de vitamine E pour former des nanoparticules utilisant des interactions de π-empilement non covalentes et des liaisons hydrogène. Cette méthode respectueuse de l'environnement ne nécessite pas de solvants toxiques .

Analyse Des Réactions Chimiques

La mélittine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La mélittine peut être oxydée, ce qui conduit à la formation de ponts disulfures.

Réduction : Les réactions de réduction peuvent rompre ces ponts disulfures.

Substitution : La mélittine peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés par d'autres pour modifier ses propriétés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le dithiothréitol. Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des activités biologiques modifiées .

Applications de la recherche scientifique

La mélittine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier les interactions membranaires et les interactions peptide-lipide.

Biologie : Étudiée pour ses propriétés antimicrobiennes contre les bactéries, les champignons et les virus.

Médecine : Explorée pour son potentiel en thérapie anticancéreuse en raison de sa capacité à induire l'apoptose dans les cellules tumorales. .

Mécanisme d'action

La mélittine exerce ses effets par le biais de plusieurs mécanismes :

Perméabilisation membranaire : La mélittine perturbe les membranes cellulaires, conduisant à la lyse cellulaire.

Induction de l'apoptose : Elle induit l'apoptose par le biais de voies médiées par les espèces réactives de l'oxygène et l'activation des caspases.

Inhibition des enzymes : La mélittine inhibe des enzymes comme la (1,3)-β-D-glucane synthase, affectant la synthèse de la paroi cellulaire fongique.

Applications De Recherche Scientifique

Melittin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying membrane interactions and peptide-lipid interactions.

Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.

Medicine: Explored for its potential in cancer therapy due to its ability to induce apoptosis in tumor cells. .

Mécanisme D'action

Melittin exerts its effects through several mechanisms:

Membrane Permeabilization: Melittin disrupts cell membranes, leading to cell lysis.

Apoptosis Induction: It induces apoptosis through reactive oxygen species-mediated pathways and caspase activation.

Inhibition of Enzymes: Melittin inhibits enzymes like (1,3)-β-D-glucan synthase, affecting fungal cell wall synthesis.

Comparaison Avec Des Composés Similaires

La mélittine est unique en raison de son double mécanisme d'action, combinant des effets cytolytiques directs à des fonctions immunomodulatrices. Des composés similaires incluent :

Magainine : Un peptide antimicrobien provenant de la peau de grenouille présentant des propriétés de perturbation membranaire similaires.

Défensine : Un peptide présentant des activités antimicrobiennes et immunomodulatrices.

Cécropine : Un peptide antimicrobien provenant d'insectes présentant de puissants effets antibactériens.

La mélittine se distingue par son activité à large spectre et son potentiel pour une administration ciblée en thérapie anticancéreuse.

Propriétés

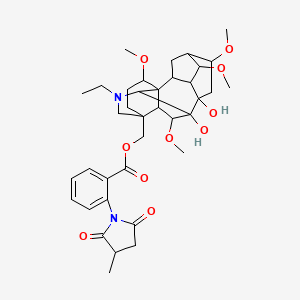

IUPAC Name |

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTANAWLDBYGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.